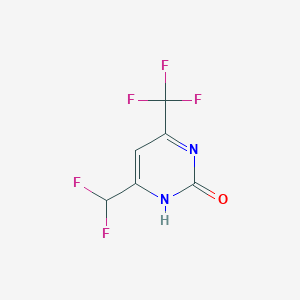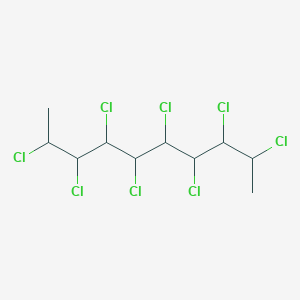
2,3,4,5,6,7,8,9-Octachlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7,8,9-Octachlorodecane is a chlorinated hydrocarbon belonging to the class of polychlorinated alkanes. These compounds are characterized by the presence of multiple chlorine atoms attached to a carbon chain. This compound is particularly notable for its high degree of chlorination, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination and to avoid the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with precise monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5,6,7,8,9-Octachlorodecane can undergo several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other substituents such as hydroxyl groups or alkyl groups.
Dechlorination Reactions: Reduction reactions can remove chlorine atoms, often using reagents like zinc dust in acidic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dechlorination: Zinc dust in the presence of hydrochloric acid (HCl) is a typical reagent for dechlorination reactions.
Major Products:
Substitution: Products include hydroxylated or alkylated derivatives of the original compound.
Dechlorination: Partially dechlorinated alkanes with fewer chlorine atoms.
Applications De Recherche Scientifique
2,3,4,5,6,7,8,9-Octachlorodecane has several applications in scientific research:
Environmental Chemistry: Used as a standard for studying the environmental fate and transport of chlorinated hydrocarbons.
Toxicology: Employed in studies to understand the toxicological effects of chlorinated paraffins on various organisms.
Material Science: Investigated for its potential use in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7,8,9-Octachlorodecane involves its interaction with biological membranes and enzymes. The high degree of chlorination allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5,6,7,8-Octachlorooctane
- 1,2,3,4,5,6,7,8,9-Nonachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
Comparison: 2,3,4,5,6,7,8,9-Octachlorodecane is unique due to its specific pattern of chlorination, which affects its physical properties and reactivity. Compared to 1,2,3,4,5,6,7,8-Octachlorooctane, it has a longer carbon chain, resulting in higher molecular weight and different solubility characteristics. In contrast to 1,2,3,4,5,6,7,8,9-Nonachlorodecane and 1,2,3,4,5,6,7,8,9,10-Decachlorodecane, it has fewer chlorine atoms, making it less dense and slightly more reactive in substitution reactions .
Propriétés
Numéro CAS |
890302-89-3 |
|---|---|
Formule moléculaire |
C10H14Cl8 |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,9-octachlorodecane |
InChI |
InChI=1S/C10H14Cl8/c1-3(11)5(13)7(15)9(17)10(18)8(16)6(14)4(2)12/h3-10H,1-2H3 |
Clé InChI |
OHUUTVWYFJSZRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)

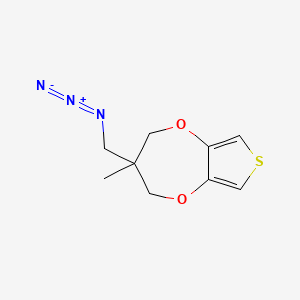
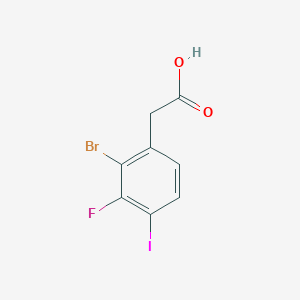
![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
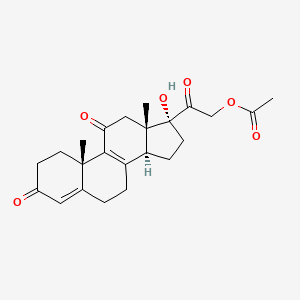
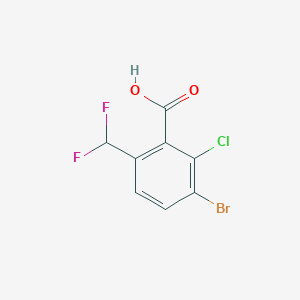
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

